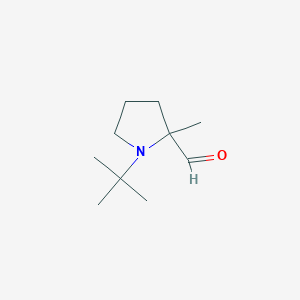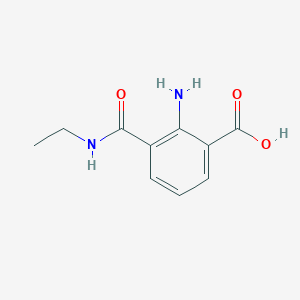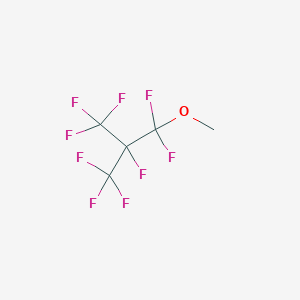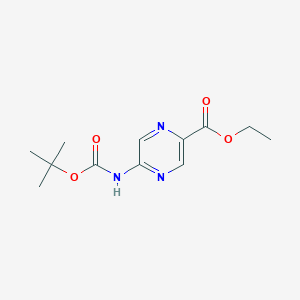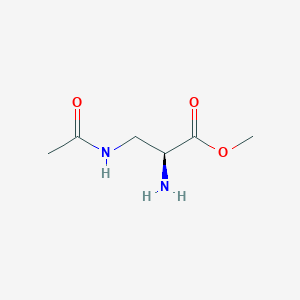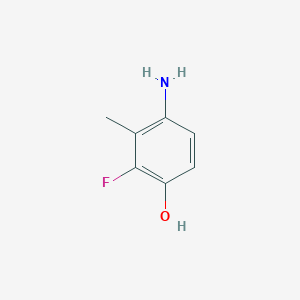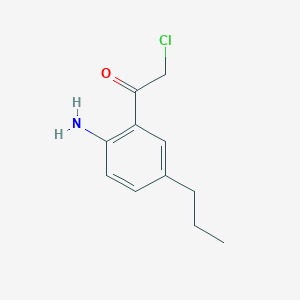
1-(2-Amino-5-propylphenyl)-2-chloro-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, commonly known as APEC, is a synthetic compound that has been widely studied for its potential applications in the field of neuroscience research. APEC is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters in the brain.
Mecanismo De Acción
APEC works by selectively inhibiting the activity of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting the activity of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, APEC increases the levels of dopamine in the brain, which can improve motor function and cognitive performance.
Biochemical and Physiological Effects:
APEC has been shown to increase dopamine levels in the brain, which can improve motor function and cognitive performance. APEC has also been studied for its potential neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using APEC in lab experiments is its selectivity for 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which allows researchers to study the specific effects of inhibiting this enzyme. APEC is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using APEC in lab experiments is its potential toxicity, which can vary depending on the dose and duration of treatment.
Direcciones Futuras
There are many potential future directions for research on APEC, including its use as a potential treatment for Parkinson's disease and other neurological disorders. APEC may also have applications in the field of cognitive enhancement and neuroprotection. Further studies are needed to fully understand the biochemical and physiological effects of APEC and its potential therapeutic applications.
Métodos De Síntesis
APEC can be synthesized using a variety of methods, including the reaction of 2-amino-5-propylphenol with ethyl chloroacetate, followed by reduction with sodium borohydride and chlorination with thionyl chloride. Another method involves the reaction of 2-amino-5-propylphenol with ethyl 2-chloroacetate, followed by reduction with lithium aluminum hydride and chlorination with thionyl chloride.
Aplicaciones Científicas De Investigación
APEC has been used extensively in scientific research to study the role of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone in the brain and its potential implications for the treatment of neurological disorders such as Parkinson's disease. APEC has been shown to increase dopamine levels in the brain by inhibiting the breakdown of dopamine by 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which is responsible for the degradation of dopamine. APEC has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function.
Propiedades
Número CAS |
164788-92-5 |
|---|---|
Nombre del producto |
1-(2-Amino-5-propylphenyl)-2-chloro-ethanone |
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
1-(2-amino-5-propylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-8-4-5-10(13)9(6-8)11(14)7-12/h4-6H,2-3,7,13H2,1H3 |
Clave InChI |
DABCBDWHSSYTSU-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)N)C(=O)CCl |
SMILES canónico |
CCCC1=CC(=C(C=C1)N)C(=O)CCl |
Sinónimos |
Ethanone, 1-(2-amino-5-propylphenyl)-2-chloro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



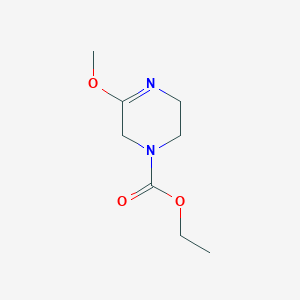
![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)

